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Compound Name: Methyl cis-11-octadecenoate

Cat. No.: B155034 Get Quote

Technical Support Center: FAME Analysis by GC
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals resolve common

issues encountered during the Gas Chromatography (GC) analysis of Fatty Acid Methyl Esters

(FAMEs), with a specific focus on troubleshooting peak tailing.

Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC analysis?

A1: Peak tailing is a phenomenon observed in chromatography where a peak appears

asymmetrical, with a "tail" extending from the peak maximum towards the baseline.[1] In an

ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing can

compromise the accuracy of peak integration and reduce the resolution between adjacent

peaks, affecting both qualitative and quantitative analysis.[2][3]

Q2: Why are my FAME peaks tailing?

A2: Peak tailing in FAME analysis can stem from several factors, broadly categorized as either

chemical interactions or physical disruptions within the GC system.[4] Chemical issues often

involve the interaction of polar FAMEs with active sites in the system, such as exposed silanol

groups on the column or contamination in the inlet liner.[5][6] Physical problems can include

poor column installation, dead volumes in the flow path, or a poorly cut column.[7][8]
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Q3: How can I determine the cause of peak tailing in my chromatogram?

A3: A good first step is to observe which peaks are tailing.[4]

If all peaks, including the solvent peak, are tailing: This typically points to a physical problem,

such as an issue with the column installation, a leak, or a disruption in the carrier gas flow

path.[8][9]

If only the FAME peaks (or other polar analytes) are tailing: This suggests a chemical

interaction issue, where the analytes are interacting with active sites within the system.[4][5]

Q4: What are the most common sources of active sites in a GC system?

A4: Active sites are locations within the GC system that can interact with and adsorb polar

analytes, causing peak tailing. Common sources include:

Contaminated Inlet Liner: Accumulation of non-volatile sample residue or septum particles in

the inlet liner can create active sites.[9]

Column Contamination: The front end of the GC column can become contaminated with

sample matrix components over time.[10]

Exposed Silanol Groups: The fused silica surface of the column and glass inlet liners contain

silanol groups (-Si-OH) that can interact with polar FAMEs.[6]

Metal Surfaces: Any active metal surfaces in the sample flow path can also contribute to

analyte adsorption.

Q5: Can the injection technique contribute to peak tailing?

A5: Yes, improper injection techniques can significantly impact peak shape.

Column Overload: Injecting too large a sample volume or a sample that is too concentrated

can overload the column, leading to peak distortion, including tailing.[11][12]

Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary

phase can cause poor sample focusing on the column, resulting in peak tailing.[13]
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Injection Speed: A slow or inconsistent injection can lead to a broad initial sample band,

which can manifest as peak tailing.[14]

Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing in your

FAME analysis.

Guide 1: Systematic Troubleshooting Workflow
This workflow will guide you through a step-by-step process to identify and rectify the cause of

peak tailing.
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Troubleshooting Workflow for Peak Tailing

Start: Peak Tailing Observed

Assess Chromatogram:
Are all peaks tailing or only FAMEs?

All Peaks Tailing
(Physical Issue)

All

Only FAMEs Tailing
(Chemical Issue)

FAMEs only

No

Check Column Installation:
- Proper insertion depth?

- Correct ferrule?
- No leaks?

Yes

Perform Inlet Maintenance:
- Replace septum and liner

- Clean inlet body

Inspect Column Cut:
- Is it clean and square?

Installation OK

Problem Resolved

Problem Found & Fixed

Cut is good

Problem Found & Fixed

Trim Column:
- Remove 10-20 cm from the front

Problem ResolvedCondition Column

Problem Resolved

Review Injection Parameters:
- Injection volume
- Inlet temperature

Problem Resolved

Parameters Optimized

Click to download full resolution via product page

A systematic workflow for troubleshooting peak tailing.
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Guide 2: Potential Causes of Peak Tailing
This diagram illustrates the common causes of peak tailing in a GC system.

Common Causes of Peak Tailing in GC

Column Issues Inlet Problems Injection Technique System Activity

Peak Tailing

Contamination Stationary Phase Degradation Improper Installation Poor Column Cut Dirty/Active Liner Septum Particles Dead Volume Column Overload Solvent Mismatch Slow Injection Active Sites (Silanols) Leaks

Click to download full resolution via product page

Diagram of common causes of peak tailing in GC.

Data Presentation
The following table summarizes the impact of key GC parameters on peak tailing in FAME

analysis. The "Effect on Tailing Factor" is a qualitative representation of the expected change.
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Parameter Change
Effect on Tailing
Factor (for polar
FAMEs)

Rationale

Injection Volume Increase Increase

Exceeding the

column's sample

capacity leads to peak

fronting and tailing.

[11]

Decrease Decrease

Reduces the

likelihood of column

overload.[12]

Inlet Temperature Too Low Increase

Incomplete or slow

vaporization of the

sample can cause

band broadening and

tailing.

Too High Increase

May cause thermal

degradation of

FAMEs, leading to

tailing or ghost peaks.

[15]

Initial Oven Temp. Too High Increase

Poor focusing of early

eluting compounds on

the column.[13]

Decrease Decrease

Improves the "solvent

effect," leading to

better focusing of

analytes at the head

of the column.[13]

Column Condition Contaminated Increase

Active sites in the

contamination interact

with polar FAMEs.[10]
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Conditioned/New Decrease

Reduces the number

of active sites

available for

interaction.

Experimental Protocols
Protocol 1: GC Inlet Maintenance
Routine inlet maintenance is crucial for preventing peak tailing.[13]

Materials:

New septum

Clean, deactivated inlet liner

New O-ring for the liner

Wrenches for the inlet

Lint-free gloves

Solvents (e.g., methanol, acetone, methylene chloride)

Cleaning swabs or a small brush

Procedure:

Cool Down: Set the inlet and oven temperatures to a safe level (e.g., 40°C) and turn off the

carrier gas flow to the inlet.

Disassemble Inlet: Once cooled, carefully remove the septum nut and the old septum.

Remove Liner: Use forceps to remove the inlet liner. Take note of its orientation.

Clean Inlet Body: Inspect the inside of the inlet for any visible contamination or septum

debris.[16] If necessary, clean the inlet body with a solvent-moistened swab or a small brush.
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[3]

Install New Liner and O-ring: Wearing clean gloves, insert the new, deactivated liner with a

new O-ring in the correct orientation.

Install New Septum: Place the new septum on the inlet and tighten the septum nut according

to the manufacturer's recommendations. Do not overtighten, as this can cause the septum to

core.[17]

Re-establish Flow and Heat: Turn the carrier gas back on and check for leaks using an

electronic leak detector. Once leak-free, set the inlet and oven temperatures back to your

method's settings.

Equilibrate: Allow the system to equilibrate before running a blank or a standard to confirm

the issue is resolved.

Protocol 2: Capillary Column Cutting
A clean, square cut of the GC column is essential for good chromatography.[18]

Materials:

Ceramic scoring wafer or diamond-tipped scribe

Magnifying glass or low-power microscope

Lint-free gloves

Procedure:

Wear Gloves: Handle the column with clean, lint-free gloves to avoid contamination.

Score the Column: Hold the column firmly. Using the smooth edge of a ceramic scoring

wafer, gently score the polyimide coating at a right angle to the column wall.[18] A single,

light scratch is sufficient.

Break the Column: Gently flex the column at the score mark. It should break cleanly.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.agilent.com/cs/library/support/documents/a16022.pdf
https://www.elementlabsolutions.com/uk/chromatography-blog/post/gc-inlet-maintenance
https://www.restek.com/videos/cutting-a-gc-fused-silica-capillary-column
https://www.restek.com/videos/cutting-a-gc-fused-silica-capillary-column
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inspect the Cut: Use a magnifying glass to inspect the end of the column.[7] The cut should

be clean, flat, and perpendicular to the column wall, with no jagged edges or shards of silica.

Re-cut if Necessary: If the cut is not perfect, repeat the process a few centimeters down the

column.

Protocol 3: GC Column Conditioning
Conditioning a new column or a column that has been in storage is important to remove any

contaminants and ensure a stable baseline.

Materials:

GC instrument

Carrier gas supply

Procedure:

Install the Column: Install the column in the GC inlet but leave the detector end

disconnected.

Set Gas Flow: Set the carrier gas flow rate according to the manufacturer's recommendation

for the column dimensions (typically 1-2 mL/min for a 0.25 mm ID column).

Purge the Column: Purge the column with carrier gas at room temperature for 15-30 minutes

to remove any oxygen from the column.

Temperature Program: Set the oven temperature to 20°C above the final temperature of your

analytical method, but do not exceed the column's maximum isothermal temperature limit.

Hold: Hold at this temperature for 1-2 hours, or until the baseline is stable when the column

is connected to the detector. For FAME analysis on highly polar columns, a longer

conditioning time at a specific temperature may be recommended.[4]

Cool Down and Connect: Cool the oven down, turn off the carrier gas flow, and connect the

column to the detector.
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Final Check: Heat the oven to the initial temperature of your method and run a blank to

ensure a stable baseline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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analysis-by-gc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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